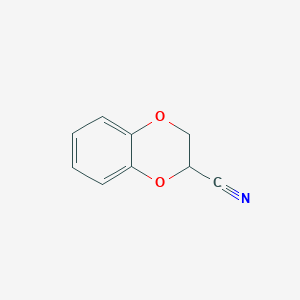

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLJHDDOVWQQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370982 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-92-0 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile (CAS No. 1008-92-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile, also known as 2-cyano-1,4-benzodioxan, is a heterocyclic organic compound. Its rigid structure and the presence of a nitrile group make it a valuable intermediate in the synthesis of various more complex molecules, particularly in the field of medicinal chemistry. The 1,4-benzodioxane scaffold is a common feature in a number of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and visual representations of the synthetic pathways.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: General Properties

| Property | Value | Source(s) |

| CAS Number | 1008-92-0 | [3][4] |

| Molecular Formula | C₉H₇NO₂ | [3][4] |

| Molecular Weight | 161.16 g/mol | [3][4] |

| Appearance | Pale yellow low-melting solid | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR | The benzodioxine core protons typically appear in the range of δ 4.3–4.8 ppm. | |

| ¹³C NMR | The nitrile carbon signal is expected around δ 115–120 ppm. | |

| IR Spectroscopy | Characteristic nitrile (C≡N) stretch is expected. |

Note: Detailed, publicly available spectra (NMR, IR, MS) for this specific compound are not readily found in the literature. The information above is based on typical values for similar structures.

Experimental Protocols

Two primary synthetic routes for this compound have been identified.

Synthesis from Catechol and 2-Chloroacrylonitrile

This method is a common route to the racemic form of the compound and is noted as a step in the synthesis of the pharmaceutical agent Idazoxan.[3]

Reaction Scheme:

-

Reactants: Catechol, 2-Chloroacrylonitrile

-

Product: this compound

Detailed Protocol:

General Procedure (Hypothetical):

-

To a solution of catechol in a suitable solvent, a base is added, and the mixture is stirred to form the catecholate.

-

2-Chloroacrylonitrile is then added to the reaction mixture.

-

The reaction is heated to facilitate the cyclization.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified, typically by column chromatography or recrystallization.

Synthesis from (S)-2-Aminomethyl-1,4-benzodioxane

This method provides an enantiomerically pure form of the target compound. The following protocol is adapted from the supporting information of Bolchi et al., J. Org. Chem. 2014, 79, 14, 6732–6737.[5]

Reaction Scheme:

-

Starting Material: (S)-2-Aminomethyl-1,4-benzodioxane

-

Key Steps: Dichlorination of the amine followed by elimination.

-

Product: (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Detailed Protocol:

-

N,N-Dichloroamine Formation: (S)-2-Aminomethyl-1,4-benzodioxane is dissolved in an appropriate organic solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath.

-

An aqueous solution of sodium hypochlorite (bleach) is added dropwise while maintaining the temperature.

-

The reaction is stirred vigorously until the starting material is consumed (monitored by TLC).

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Elimination to Nitrile: The solvent is evaporated to yield the crude N,N-dichloroamine, which is then dissolved in a suitable solvent for the elimination step.

-

A base (e.g., triethylamine or DBU) is added, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is washed with dilute acid and brine.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the pure (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonitrile.

Mandatory Visualizations

Synthetic Workflows

Caption: Synthesis of this compound from Catechol.

Caption: Enantioselective Synthesis from (S)-2-Aminomethyl-1,4-benzodioxane.

Signaling Pathways

There is currently no available scientific literature that describes the direct involvement of this compound in specific biological signaling pathways. Its primary role reported in the literature is as a chemical intermediate for the synthesis of pharmacologically active molecules such as Idazoxan.[3] The biological activity of such final products, rather than the intermediate itself, is the subject of investigation.

References

In-Depth Technical Guide: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its derivatives. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a heterocyclic organic compound incorporating the benzodioxane scaffold, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

| Property | Value |

| Molecular Weight | 161.16 g/mol [1] |

| Molecular Formula | C₉H₇NO₂[1] |

| CAS Number | 1008-92-0[1] |

| Synonyms | 1,4-Benzodioxan-2-carbonitrile |

Experimental Protocols

Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide [1]

Step 1: Esterification of 2,3-dihydroxybenzoic acid

-

To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid is added at a low temperature (e.g., 5 °C).

-

The reaction mixture is then refluxed for a period of 12 hours.

-

After cooling to room temperature, the solvent is removed under vacuum.

-

The resulting residue is dissolved in ethyl acetate and washed sequentially with a sodium carbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield methyl 2,3-dihydroxybenzoate.

Step 2: Cyclization to form the benzodioxane ring

-

To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate in dimethylformamide, 1,2-dibromoethane (1.0 eq) is added.

-

The reaction mixture is stirred under reflux for approximately 10 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate.

Step 3: Hydrolysis of the ester

-

The methyl ester from the previous step (1.0 eq) is stirred in a mixture of tetrahydrofuran and water with lithium hydroxide (2.0 eq) at room temperature for about 10 hours.

-

The solvent is removed under vacuum, and the residue is taken up in ethyl acetate and extracted with water.

-

The aqueous extract is acidified with 2N aqueous hydrochloric acid and then extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated to afford 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylic acid.

Step 4: Amidation to the final product

-

The carboxylic acid is converted to the corresponding carboxamide using a mixed-anhydride method to yield 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide[1].

Biological Significance and Signaling Pathway

Derivatives of 2,3-dihydro-1,4-benzodioxine have emerged as promising scaffolds for the development of inhibitors targeting Poly(ADP-ribose) polymerase 1 (PARP1)[1][2][3]. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer agents.

The following diagram illustrates the role of PARP1 in DNA repair and the mechanism of action of 2,3-dihydro-1,4-benzodioxine-based PARP1 inhibitors.

Caption: PARP1 inhibition by 2,3-dihydro-1,4-benzodioxine derivatives in DNA repair.

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors | Journament [journament.com]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential pharmacological relevance of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile. This information is intended to support research and development activities involving this compound and its derivatives.

Core Physical and Chemical Properties

This compound, also known as 2-cyano-1,4-benzodioxan, is a heterocyclic compound with the molecular formula C₉H₇NO₂. It serves as a valuable intermediate in the synthesis of various pharmaceutical agents. While detailed experimental spectroscopic data is not widely available in public literature, its fundamental physical properties have been reported by several chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1008-92-0 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 64-67 °C |

| Boiling Point | 310.7 °C at 760 mmHg |

| Density | 1.26 g/cm³ |

| Refractive Index | 1.574 |

| Appearance | White to pale yellow solid |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show multiplets for the aromatic protons on the benzene ring, typically in the range of 6.8-7.2 ppm. The protons of the dihydrodioxin ring would appear as multiplets in the upfield region, approximately between 4.0 and 5.0 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the 115-145 ppm region. The carbon of the nitrile group is expected to appear around 115-120 ppm. The aliphatic carbons of the dihydrodioxin ring would be found further upfield, typically between 60 and 70 ppm.

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the nitrile (C≡N) stretching vibration is expected around 2240 cm⁻¹[1]. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic ring and C-O stretching for the ether linkages.

Experimental Protocols

Synthesis of this compound

This compound is a key intermediate in the synthesis of the α₂-adrenergic receptor antagonist, Idazoxan. The following protocol is based on the initial step of the Idazoxan synthesis.

Reaction Scheme:

Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, dissolve catechol in an appropriate solvent such as dimethylformamide (DMF) or acetone.

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl groups of catechol, forming the catecholate anion.

-

Addition of 2-Chloroacrylonitrile: Slowly add 2-chloroacrylonitrile to the reaction mixture. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution and subsequent cyclization.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield pure this compound.

Potential Pharmacological Relevance and Signaling Pathway

The 2,3-dihydro-1,4-benzodioxine scaffold is a common structural motif in a variety of biologically active compounds. Derivatives substituted at the 2-position, such as the well-known α₂-adrenergic antagonist Idazoxan, have been extensively studied for their interaction with adrenergic receptors. These receptors are involved in regulating a wide range of physiological processes, including blood pressure, heart rate, and neurotransmitter release.

α₂-Adrenergic Receptor Antagonism Signaling Pathway:

α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that are typically coupled to the inhibitory G-protein, Gi. The binding of an agonist, such as norepinephrine, to the α₂-receptor activates the Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to various downstream cellular effects, including the inhibition of further norepinephrine release from presynaptic neurons in a negative feedback loop.

An antagonist, such as a compound containing the 2,3-dihydro-1,4-benzodioxine-2-yl moiety, binds to the α₂-adrenergic receptor but does not activate it. By blocking the binding of endogenous agonists like norepinephrine, the antagonist prevents the activation of the Gi protein and the subsequent signaling cascade. This results in a disinhibition of adenylyl cyclase, leading to an increase in cAMP levels and an enhanced release of norepinephrine from the presynaptic terminal.

This guide provides a foundational understanding of this compound for scientific and drug development applications. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents due to its versatile biological activities. This technical guide focuses on the 2-carbonitrile substituted derivative and its structural analogs, which have emerged as promising candidates in various areas of drug discovery, including oncology and neuropharmacology. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Synthetic Strategies

The synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile and its analogs typically involves the reaction of a catechol precursor with a suitable three-carbon synthon bearing a nitrile or a precursor functional group. A common and versatile intermediate is 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine, which can be readily converted to the corresponding nitrile via nucleophilic substitution with a cyanide salt.

General Experimental Protocol for the Synthesis of this compound

A widely applicable synthetic route commences with the alkylation of catechol with epichlorohydrin, followed by cyclization and subsequent functional group transformations.

Step 1: Synthesis of 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

To a solution of catechol (1 equivalent) in a suitable solvent such as acetone or DMF, a base like potassium carbonate (2-3 equivalents) is added. The mixture is stirred at room temperature, and then epichlorohydrin (1.1-1.5 equivalents) is added dropwise. The reaction is typically heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine.

Step 2: Synthesis of this compound

The 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine (1 equivalent) is dissolved in a polar aprotic solvent like DMSO or DMF. Sodium cyanide or potassium cyanide (1.1-1.5 equivalents) is added, and the reaction mixture is heated, typically between 80-120 °C, for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude nitrile is then purified by column chromatography or recrystallization.

Synthesis of Key Structural Analogs

The versatility of the 2,3-dihydro-1,4-benzodioxine scaffold allows for the synthesis of a wide array of structural analogs with diverse biological activities. Key analogs include the 2-carboxamide, 2-aminomethyl, and various N-substituted derivatives.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide:

The 2-carbonitrile derivative can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is then converted to the amide. Alternatively, direct partial hydrolysis of the nitrile can yield the primary amide. A common method involves treating the nitrile with a strong acid like sulfuric acid in a controlled manner.

Synthesis of 2-(Aminomethyl)-2,3-dihydro-1,4-benzodioxine:

The 2-carbonitrile can be reduced to the corresponding primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have demonstrated significant activity in several key therapeutic areas. The following sections summarize their biological effects and available quantitative data.

Anticancer Activity: PARP1 Inhibition

A notable area of investigation for benzodioxane derivatives is their potential as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[1][2] Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

| Compound ID | Structure | PARP1 IC50 (µM) | Reference |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [1][2] |

| 10 | Analog of compound 4 | 0.88 | [1][2] |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxamide | 0.082 | [1] |

Structure-Activity Relationship (SAR) for PARP1 Inhibition:

-

The carboxamide group at the 5-position of the benzodioxine ring appears to be a key pharmacophore for PARP1 inhibitory activity.

-

Modifications on the benzodioxine ring and scaffold hopping to a benzoxazinone core have led to significant improvements in potency.[1]

Neurological Activity: Adrenergic and Serotonin Receptor Modulation

Derivatives of 2,3-dihydro-1,4-benzodioxine have a long history as ligands for adrenergic and serotonin receptors, playing roles in the regulation of blood pressure, mood, and cognition. The 2-aminomethyl substituted benzodioxanes, in particular, have been extensively studied as α-adrenergic receptor antagonists.

| Compound Class | Target Receptor | Activity | Reference |

| 2-Aminomethyl-1,4-benzodioxanes | α-adrenergic receptors | Antagonists | |

| N-Arylpiperazine derivatives | 5-HT1A receptors | Ligands |

Structure-Activity Relationship (SAR) for Receptor Binding:

-

The nature of the substituent at the 2-position of the benzodioxane ring is critical for determining receptor affinity and selectivity.

-

The stereochemistry at the 2-position can significantly influence biological activity.

Anti-inflammatory and Other Activities

Various other biological activities have been reported for this class of compounds, including anti-inflammatory and antimicrobial effects.

Experimental Protocols for Biological Assays

PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[5]

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Test compounds (dissolved in DMSO)

Procedure:

-

Plate Preparation: Histone-coated plates are washed with an appropriate wash buffer.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells. A vehicle control (DMSO) and a positive control inhibitor are also included.

-

Enzyme Reaction: A reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer is added to each well to initiate the reaction.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for the enzymatic reaction to proceed.

-

Detection: After incubation, the wells are washed to remove unreacted components. Streptavidin-HRP conjugate is added and incubated to bind to the biotinylated histones.

-

Signal Generation: Following another wash step, the chemiluminescent substrate is added, and the light output is measured using a luminometer. The signal is proportional to PARP1 activity.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alpha-Adrenergic Receptor Binding Assay (Radioligand)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α-adrenergic receptor.

Materials:

-

Cell membranes expressing the target α-adrenergic receptor subtype

-

Radioligand (e.g., [3H]-Prazosin for α1 receptors)

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Non-specific binding control (a high concentration of an unlabeled antagonist)

-

Test compounds

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the cell membranes, radioligand, and either binding buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold binding buffer.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values for the test compounds are determined using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

PARP1 Inhibition Signaling Pathway

The inhibition of PARP1 by 2,3-dihydro-1,4-benzodioxine analogs disrupts the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair, these unrepaired SSBs are converted to double-strand breaks (DSBs) during replication, leading to synthetic lethality and cell death.

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile (CAS No: 1008-92-0). Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of structurally related compounds and the foundational 2,3-dihydro-1,4-benzodioxin framework. This guide also outlines generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of this and similar compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0-6.8 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~4.9-4.7 | dd | 1H | Methine proton (H-2) |

| ~4.5-4.3 | m | 2H | Methylene protons (H-3) |

Predictions are based on analogous structures. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~143-141 | Quaternary aromatic carbons (C-4a, C-8a) |

| ~124-121 | Aromatic CH carbons (C-6, C-7) |

| ~118-116 | Aromatic CH carbons (C-5, C-8) |

| ~115 | Nitrile carbon (CN) |

| ~65-63 | Methylene carbon (C-3) |

| ~50-48 | Methine carbon (C-2) |

Predictions are based on analogous structures and typical chemical shift ranges.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250-2240 | C≡N stretch (Nitrile) |

| ~3100-3000 | C-H stretch (Aromatic) |

| ~2980-2850 | C-H stretch (Aliphatic) |

| ~1600, ~1500 | C=C stretch (Aromatic) |

| ~1270-1200 | C-O-C stretch (Aryl ether) |

| ~1100-1000 | C-O-C stretch (Aliphatic ether) |

Predictions are based on characteristic infrared group frequencies.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 161 | [M]⁺ (Molecular ion) |

| 134 | [M - HCN]⁺ |

| 121 | [M - CH₂O₂]⁺ |

| 108 | [C₆H₄O₂]⁺ |

The molecular formula is C₉H₇NO₂ with a molecular weight of 161.16 g/mol [3]. Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Solubility Profile of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile in various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of various receptor antagonists. While comprehensive quantitative solubility data is not extensively published, this guide compiles qualitative solubility information inferred from synthetic and purification procedures found in scientific literature.

Qualitative Solubility Data

The solubility of this compound in a range of organic solvents can be inferred from its use in various chemical reactions and purification processes. The following table summarizes these observations.

| Solvent | Context of Use | Inferred Solubility |

| Tetrahydrofuran (THF) | Reaction solvent for cyanation | Good |

| 1,4-Dioxane | Reaction solvent for cyanation; recrystallization | Good |

| Dichloromethane (DCM) | Reaction solvent | Soluble |

| Methanol (MeOH) | Reaction and recrystallization solvent | Soluble |

| N,N-Dimethylformamide (DMF) | Reaction solvent | Soluble |

| Acetonitrile | Reaction solvent | Moderate |

| Toluene | Reaction solvent | Moderate |

| Diethyl ether | Used in conjunction with HCl for salt formation | Soluble |

It is noted that in some reactions, highly polar solvents like DMF and DMSO can lead to decomposition of related reagents, while cyclic ethers such as THF and 1,4-dioxane have been reported to provide better yields, suggesting favorable solubility and stability.[1]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound, which provides context for its solubility in the solvents used.

Synthesis of this compound

This protocol describes the synthesis of the target compound, which is a key intermediate for various receptor antagonists.[1][2]

Materials:

-

2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

-

Photocatalyst (e.g., an iridium-based complex)

-

Cyanobenziodoxolone (cyanating agent)

-

Cesium benzoate (base)

-

Tetrahydrofuran (THF)

-

Blue LEDs for irradiation

Procedure:

-

To an oven-dried reaction vessel, add 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, the photocatalyst, cyanobenziodoxolone, and cesium benzoate.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Stir the reaction mixture and irradiate with blue LEDs at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically subjected to a work-up procedure involving extraction and washing.

-

The crude product is then purified, for example, by column chromatography, to yield pure this compound.

This photoredox-catalyzed decarboxylative cyanation reaction highlights the solubility of the starting material and the product in THF.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound from its corresponding carboxylic acid via a photoredox-catalyzed reaction.

Role in Drug Development

This compound is a crucial building block in medicinal chemistry. It serves as a common key intermediate in the synthesis of a variety of receptor antagonists, including those for calcium channels, imidazoline receptors, and α2-adrenoreceptors.[2] Its utility in the synthesis of commercial drugs underscores the importance of understanding its chemical properties, including its solubility, to optimize reaction conditions and purification processes in the development of new therapeutic agents.

References

The Multifaceted Biological Activities of Benzodioxine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the potential biological activities of benzodioxine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Benzodioxine Derivatives

Several benzodioxine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of critical cellular pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The anticancer efficacy of various benzodioxine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50). A summary of these findings is presented in Table 1.

Table 1: Anticancer Activity of Benzodioxine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1,3,4-Oxadiazole | Compound 35 | HEPG2, HELA, SW1116, BGC823 | 1.27 (Telomerase Inhibition) | [1] |

| 1,4-Benzodioxane-hydrazone | Compound 7e | MDA-MB-435 (Melanoma) | 0.20 | [2][3] |

| M14 (Melanoma) | 0.46 | [2][3] | ||

| SK-MEL-2 (Melanoma) | 0.57 | [2][3] | ||

| UACC-62 (Melanoma) | 0.27 | [2][3] | ||

| Average over 56 cell lines | 6.92 | [2][3] | ||

| mTOR Kinase Inhibition | 5.47 | [2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzodioxine derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzodioxine derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Induction of Apoptosis

Many benzodioxine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic mitochondrial pathway.

Figure 1. Intrinsic apoptosis pathway induced by benzodioxine derivatives.

Antimicrobial Activity of Benzodioxine Derivatives

Benzodioxine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. Table 2 summarizes the MIC values of selected benzodioxine derivatives against various bacterial strains.

Table 2: Antimicrobial Activity of Benzodioxine Derivatives

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzodioxane-benzamide | FZ95 | Methicillin-resistant S. aureus (MRSA) | 0.25 | [4][5] |

| Methicillin-sensitive S. aureus (MSSA) | 0.25 | [4][5] | ||

| FZ100 | MRSA | 0.1 | [4][5] | |

| MSSA | 0.1 | [4][5] | ||

| Bacillus subtilis | <0.1 | [4][5] | ||

| 1,3,4-Oxadiazole | 3d, 3g, 3h | Staphylococcus aureus | 0.25 - 1 | [6] |

| Bacillus subtilis | 0.25 - 1 | [6] | ||

| Escherichia coli | 0.25 - 1 | [6] |

Experimental Protocol: Micro-broth Dilution for MIC Determination

The micro-broth dilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

-

Benzodioxine derivative (test compound)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the benzodioxine derivative in the broth directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: FtsZ Inhibition

A key target for the antimicrobial action of some benzodioxane-benzamide derivatives is the bacterial cell division protein FtsZ. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.

Figure 2. Inhibition of bacterial cell division via FtsZ polymerization disruption.

Anti-inflammatory Activity of Benzodioxine Derivatives

Certain benzodioxine derivatives have shown significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of benzodioxine derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key measure of efficacy.

Table 3: Anti-inflammatory Activity of Benzodioxine Derivatives

| Compound Class | Derivative | Animal Model | Dose | Edema Inhibition (%) | Time Point | Reference |

| Phenylpiperazine | Compound 3k | Rat | - | Exhibited best activity | - | [5] |

| Benzodioxane Carboxylic Acids | (S)-2-(benzodioxan-6-yl)propionic acid | Rat | - | Higher than ibuprofen | - | [1] |

| 2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acid | Rat | - | Higher than ibuprofen | - | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[7][8]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in sterile saline)

-

Benzodioxine derivative (test compound)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping: Divide the rats into control, reference, and test groups.

-

Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral or intraperitoneal routes.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Mechanism of Action: COX Inhibition

A plausible mechanism for the anti-inflammatory action of some benzodioxine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.

Figure 3. Mechanism of anti-inflammatory action via COX enzyme inhibition.

Conclusion

Benzodioxine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these derivatives is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. inotiv.com [inotiv.com]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxine, also known as 1,4-benzodioxan, is a crucial heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceuticals. Its derivatives have shown significant therapeutic potential, including applications as antihypertensive agents and in the treatment of central nervous system disorders. This technical guide provides a comprehensive review of the core synthetic methodologies for obtaining the 2,3-dihydro-1,4-benzodioxine ring system, complete with detailed experimental protocols, comparative data, and mechanistic visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of the 2,3-dihydro-1,4-benzodioxine core is primarily achieved through several key strategies, each with its own set of advantages and limitations. The most prominent methods include the classical Williamson ether synthesis, its optimization using phase-transfer catalysis, modern copper-catalyzed annulation reactions, and rapid microwave-assisted protocols.

Williamson Ether Synthesis

The Williamson ether synthesis is a long-standing and widely used method for the preparation of ethers, including the cyclic ether system of 2,3-dihydro-1,4-benzodioxine. This SN2 reaction typically involves the reaction of a catechol (benzene-1,2-diol) with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[1][2]

Reaction Scheme:

| Starting Material (Catechol Derivative) | Dihaloalkane | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ | DMF | Reflux | 10 | 70 | [3] |

| Gallic acid derivative | 1,2-Dibromoethane | K₂CO₃ | Acetone | N/A | N/A | 45 | [4] |

| Catechol | 1,2-Dichloroethane | NaOH | H₂O/Toluene | 80-100 | 1-8 | 50-95 | [5][6] |

-

Reaction Setup: To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (K₂CO₃, 0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (0.17 mL, 2.0 mmol).

-

Reaction Execution: Stir the reaction mixture under reflux for 10 hours.

-

Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique to enhance the rate and yield of the Williamson ether synthesis, particularly when dealing with reactants in immiscible phases (e.g., an aqueous solution of a phenoxide and an organic solution of the dihaloalkane).[5] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[7][8]

Reaction Workflow:

| Catalyst | Dihaloalkane | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrabutylammonium bromide | 1,2-Dichloroethane | NaOH | H₂O/Toluene | 80-90 | 2 | >90 | [5] |

| Benzyltriethylammonium chloride | Ethyl chloride | aq. NaOH | Dichloromethane | Reflux | 2-5 | High | [9] |

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, combine catechol (pyrocatechol), 1,2-dichloroethane, and an aqueous solution of sodium hydroxide.

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.

-

Reaction Execution: Vigorously stir the two-phase mixture while heating to reflux. The reaction is typically complete within a few hours.

-

Work-up and Purification: After cooling, separate the organic layer, wash with water, and dry over an anhydrous drying agent. The product can be purified by distillation or recrystallization.

Copper-Catalyzed [4+2] Annulation

A more recent and innovative approach to the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives involves a copper-catalyzed formal [4+2] annulation reaction between oxetan-3-ols and benzene-1,2-diols.[10] This method offers a modular and efficient route to a variety of substituted benzodioxanes under mild conditions. A key feature of this reaction is the activation of the oxetan-3-ol, for example, with a trichloroacetimidate group, to facilitate the C-O bond cleavage.[10]

Proposed Mechanism:

| Oxetan-3-ol Derivative | Catechol Derivative | Copper Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aryl oxetan-3-ol trichloroacetimidate | Benzene-1,2-diol | Cu(OTf)₂ (10 mol%) | DCM | rt | 12 | up to 95 | [10] |

| 3-Aryl oxetan-3-ol | Ethylene glycol | Tf₂NH | N/A | N/A | N/A | High | [11] |

-

Reaction Setup: To a solution of the activated oxetan-3-ol (0.2 mmol) in dichloromethane (DCM, 2.0 mL), add the benzene-1,2-diol derivative (0.24 mmol) and the copper(II) triflate catalyst (Cu(OTf)₂, 10 mol%).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired 2,3-dihydro-1,4-benzodioxine derivative.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient energy source for accelerating organic reactions.[12][13] While specific protocols for the direct synthesis of the parent 2,3-dihydro-1,4-benzodioxine are not as prevalent, the methodology has been successfully applied to the synthesis of related benzodioxole and other heterocyclic systems, suggesting its applicability.[3][14][15] The primary advantages are significantly reduced reaction times and often improved yields.

Experimental Workflow:

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. sctunisie.org [sctunisie.org]

- 6. byjus.com [byjus.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. crdeepjournal.org [crdeepjournal.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. iajpr.com [iajpr.com]

- 15. researchgate.net [researchgate.net]

Safety and Handling of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: A Technical Guide

Chemical Identification and Physical Properties

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile is a heterocyclic organic compound. Limited information is available regarding its physical and chemical properties.

| Property | Value | Source |

| CAS Number | 1008-92-0 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | Pale yellow low-melting solid | [3] |

Hazard Identification

Specific GHS classification for this compound is not established. The following data is extrapolated from the safety information of a structurally similar compound, 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine, and should be considered as a precautionary guideline.[4]

| GHS Classification (Precautionary) | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |

|

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger |

|

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger |

|

| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure | Warning |

|

| Hazardous to the Aquatic Environment, Long-Term (Category 2) | H411: Toxic to aquatic life with long lasting effects | Warning |

|

Precautionary Statements (General):

-

Prevention: P260, P261, P264, P270, P271, P273, P280.[4] Do not breathe dust/fume/gas/mist/vapors/spray.[4] Avoid breathing dust/fume/gas/mist/vapors/spray.[4] Wash hands thoroughly after handling.[4] Do not eat, drink or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[4] Avoid release to the environment.[4] Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

Response: P301+P316, P302+P352, P304+P340, P316, P319, P321, P330, P361+P364, P391.[4] IF SWALLOWED: Get emergency medical help immediately.[4] IF ON SKIN: Wash with plenty of water.[4] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] Get emergency medical help immediately.[4] Get medical help if you feel unwell.[4] Specific treatment (see supplemental first aid instruction on this label).[4] Rinse mouth.[4] Take off immediately all contaminated clothing and wash it before reuse.[4] Collect spillage.[4]

-

Storage: P403+P233, P405.[4] Store in a well-ventilated place. Keep container tightly closed.[4] Store locked up.[4]

-

Disposal: P501.[4] Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of related compounds can provide insights into handling and reaction conditions. For example, the synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide involves the use of reagents like 1,2-dibromoethane and potassium carbonate in dimethylformamide, followed by hydrolysis and amidation.[7] Such syntheses often require an inert atmosphere and careful temperature control. Researchers should consult relevant literature for specific protocols related to their work and adapt safety measures accordingly.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First-Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. | [4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid breathing dust or vapors.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Handling and Storage

-

Handling: Handle in a well-ventilated place.[4] Wear suitable protective clothing.[4] Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | [4] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). | [4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | [4] |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after use. | [4] |

Mandatory Visualizations

Caption: Workflow for handling a chemical spill.

Caption: Required Personal Protective Equipment (PPE).

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [aromalake.com]

- 3. 2-CYANO-1,4-BENZODIOXAN | CAS 1008-92-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: A Guide for Researchers

For researchers, scientists, and drug development professionals, 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its structural isomers are valuable chemical intermediates in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of commercially available suppliers, key physical and chemical properties, detailed synthetic protocols, and the biological context of this compound, with a focus on its relevance in drug discovery.

Commercial Suppliers

This compound and its isomers are available from several commercial chemical suppliers. The following table summarizes a selection of these suppliers and the typical purities offered. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| Sigma-Aldrich | This compound | 1008-92-0 | C₉H₇NO₂ | Not specified; sold as a rare chemical for early discovery research.[1] |

| Weifang Yangxu Group Co., Ltd | This compound | 1008-92-0 | C₉H₇NO₂ | 99% |

| Aromalake Chemical Co., Ltd. | This compound | 1008-92-0 | C₉H₇NO₂ | Not specified. |

| CP Lab Safety | This compound | Not specified | C₉H₇NO₂ | 95%[2] |

| CymitQuimica (distributor for Apollo Scientific) | This compound | Not specified | Not specified | 95% |

| Key Organics | 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | 19102-07-9 | C₉H₇NO₂ | Not specified.[3] |

| Thermo Scientific Chemicals | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, 97% | 148703-14-4 | C₉H₇NO₂ | 97% |

| Toronto Research Chemicals | 1,4-Benzodioxan-2-carbonitrile | 1008-92-0 | C₉H₇NO₂ | Not specified. |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and its isomers. Data is aggregated from various supplier and chemical database sources.

| Property | Value |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | Data not consistently available for the 2-carbonitrile isomer. The 5-carboxamide derivative has a melting point of 130–132 °C.[4] |

| Boiling Point | Data not available |

| Solubility | Generally soluble in organic solvents such as dichloromethane and methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the preparation of several pharmacologically important molecules, including the α2-adrenergic receptor antagonist, Idazoxan. The following section details a likely synthetic pathway based on established chemical reactions.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of catechol with 2-chloroacrylonitrile. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.

Experimental Protocol:

-

Reaction Setup: To a solution of catechol (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).

-

Addition of Reagent: Slowly add 2-chloroacrylonitrile (1 equivalent) to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conversion to Imidazoline Derivatives (e.g., Idazoxan)

This compound serves as a key intermediate in the synthesis of imidazoline-containing compounds like Idazoxan. This conversion is typically achieved through a Pinner reaction followed by condensation with a diamine.

Experimental Protocol (Pinner Reaction and Cyclization):

-

Pinner Salt Formation: Dissolve this compound in a mixture of an anhydrous alcohol (e.g., ethanol) and a non-polar solvent (e.g., chloroform). Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture to form the imino ester hydrochloride (Pinner salt).[4] The reaction should be carried out under strictly anhydrous conditions.

-

Reaction with Diamine: Add ethylenediamine to the solution containing the Pinner salt.

-

Cyclization: Stir the reaction mixture at room temperature or with gentle heating to facilitate the cyclization to the imidazoline ring.

-

Work-up and Purification: Neutralize the reaction mixture with a base and extract the product with an organic solvent. The crude product can then be purified by crystallization or column chromatography.

Biological Context and Signaling Pathways

The 2,3-dihydro-1,4-benzodioxane scaffold is a well-established pharmacophore found in numerous biologically active molecules. These compounds are known to interact with a variety of receptors, primarily G-protein coupled receptors (GPCRs), influencing key signaling pathways in the central and peripheral nervous systems.

Interaction with Adrenergic Receptors

Derivatives of 2,3-dihydro-1,4-benzodioxane are potent and selective antagonists of α-adrenergic receptors, particularly the α1 and α2 subtypes.[5] For instance, Idazoxan is a selective α2-adrenergic receptor antagonist.[6] Antagonism of these receptors can modulate a range of physiological processes.

-

α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Upon activation by endogenous catecholamines (e.g., norepinephrine, epinephrine), Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. Antagonists containing the benzodioxane moiety block this pathway.

-

α2-Adrenergic Receptor Signaling: These receptors are coupled to Gi proteins. Activation of α2-adrenergic receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often involved in the negative feedback regulation of neurotransmitter release. Benzodioxane-based antagonists block this inhibitory effect, thereby enhancing neurotransmitter release.

Interaction with Serotonin Receptors

Certain 2,3-dihydro-1,4-benzodioxane derivatives also exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[7][8] The interaction can be either agonistic or antagonistic, depending on the specific substitutions on the benzodioxane scaffold.

-

5-HT1A Receptor Signaling: This receptor is also coupled to Gi proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing. These effects are central to the receptor's role in modulating mood and anxiety.

Conclusion

This compound is a readily accessible and versatile chemical building block with significant potential in drug discovery and development. Its utility as a precursor to potent modulators of adrenergic and serotonergic signaling pathways makes it a compound of high interest for researchers in medicinal chemistry and pharmacology. The synthetic routes outlined in this guide, coupled with an understanding of its biological context, provide a solid foundation for the further exploration and application of this valuable intermediate.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile from Catechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry. The primary synthetic route described is the reaction of catechol with 2-chloroacrylonitrile, a variation of the Williamson ether synthesis. This compound serves as a key intermediate in the synthesis of various pharmacologically active agents, including the α2-adrenergic receptor antagonist Idazoxan.[1] Additionally, the 1,4-benzodioxane core is found in molecules targeting critical biological pathways, such as Poly(ADP-ribose)polymerase 1 (PARP1), which is significant in cancer therapy.[2] These notes include a step-by-step experimental protocol, data tables, safety precautions, and diagrams illustrating the synthetic workflow and a relevant biological signaling pathway.

Synthesis Overview: Cyclization of Catechol

The formation of the 2,3-dihydro-1,4-benzodioxine ring system from catechol is a cornerstone of synthesizing this class of compounds. The most direct approach to obtaining the 2-carbonitrile derivative is through a base-mediated condensation reaction between catechol and an appropriate three-carbon electrophile bearing a nitrile group. The reaction of catechol with 2-chloroacrylonitrile provides a direct route to the target molecule.[1] This reaction proceeds via a tandem nucleophilic attack mechanism, beginning with the deprotonation of catechol to form the more nucleophilic catecholate anion, followed by sequential substitutions to form the heterocyclic ring.

The use of a phase-transfer catalyst (PTC) is recommended to facilitate the reaction between the aqueous-soluble catecholate and the organic-soluble electrophile, enhancing reaction rates and yields.

Reaction Scheme

Caption: Overall synthesis of the target compound.

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of catechol with 2-chloroacrylonitrile in the presence of potassium carbonate as the base.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Catechol | 110.11 | 5.51 g | 0.05 | Purity ≥99% |

| 2-Chloroacrylonitrile | 87.51 | 4.38 g | 0.05 | Stabilized, handle in fume hood |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 g | 0.10 | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous |

| Ethyl Acetate | 88.11 | 200 mL | - | For extraction |

| Brine (Saturated NaCl) | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | For drying |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard glassware for workup and purification

-

Fume hood

Synthesis Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (5.51 g, 0.05 mol) and anhydrous potassium carbonate (13.82 g, 0.10 mol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Reagent Addition: Slowly add 2-chloroacrylonitrile (4.38 g, 0.05 mol) to the suspension dropwise over 10 minutes. Caution: The reaction may be exothermic.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 6-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the catechol starting material is consumed.

-

Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 10 minutes.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Expected Results

| Parameter | Expected Value |

| Product | This compound |

| Physical State | White to off-white solid or crystalline powder |

| Yield | 65-75% |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to product characterization.

Caption: Step-by-step experimental workflow for the synthesis.

Biological Application: PARP1 Inhibition Pathway

The 1,4-benzodioxane scaffold is a key feature in certain inhibitors of PARP1, an enzyme crucial for DNA single-strand break repair.[2] Inhibiting PARP1 is a validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

Caption: Role of PARP1 in DNA repair and its inhibition.

Application Notes

-